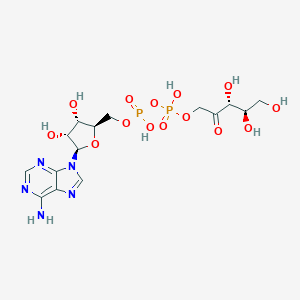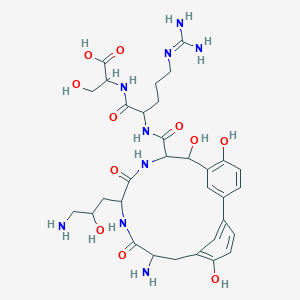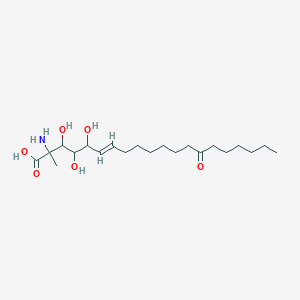![molecular formula C27H58NO5P B234211 (2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate CAS No. 144260-36-6](/img/structure/B234211.png)
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate, commonly known as MOPE, is a phospholipid that has been synthesized and studied for its potential applications in scientific research. MOPE is a zwitterionic surfactant that is soluble in both aqueous and organic solvents, making it a versatile compound for use in a variety of experimental settings.
Mécanisme D'action
The mechanism of action of MOPE is not fully understood, but it is believed to interact with other lipids and proteins in cell membranes and to affect membrane fluidity and stability. MOPE is also thought to form micelles and other aggregates in solution, which can affect the behavior of other molecules that interact with it.
Biochemical and Physiological Effects:
MOPE has been shown to have a variety of biochemical and physiological effects, including the ability to stabilize proteins, to enhance membrane fluidity, and to affect the activity of membrane-bound enzymes. MOPE has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MOPE in lab experiments is its versatility and solubility in both aqueous and organic solvents. This makes it a useful compound for a variety of experimental settings. However, one limitation of using MOPE is that it can be difficult to work with due to its tendency to form aggregates and micelles in solution, which can affect the behavior of other molecules that interact with it.
Orientations Futures
There are many potential future directions for research on MOPE, including the development of new methods for synthesizing and purifying the compound, the study of its interactions with other lipids and proteins in cell membranes, and the development of new materials and nanoparticles based on MOPE. Additionally, the antimicrobial properties of MOPE make it a potential candidate for use in the development of new antibiotics and other antimicrobial agents.
Méthodes De Synthèse
MOPE can be synthesized using a variety of methods, including the reaction of 2-(trimethylazaniumyl)ethanol with 2-methoxy-3-octadecoxypropyl phosphinic acid. This reaction results in the formation of MOPE as a white solid, which can be purified using column chromatography or other standard techniques.
Applications De Recherche Scientifique
MOPE has been studied for its potential applications in a variety of scientific research fields, including biochemistry, biophysics, and materials science. In biochemistry, MOPE has been used as a model membrane lipid to study the interactions between lipids and proteins. In biophysics, MOPE has been used as a surfactant to stabilize proteins and to study the structure and function of membranes. In materials science, MOPE has been used as a building block for the synthesis of functionalized nanoparticles and other materials.
Propriétés
Numéro CAS |
144260-36-6 |
|---|---|
Nom du produit |
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
Formule moléculaire |
C27H58NO5P |
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
(2-methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C27H58NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 |
Clé InChI |
HFCLNDBBRHCTQD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC |
Autres numéros CAS |
144615-60-1 |
Synonymes |
(2-methoxy-3-octadecyloxy)propyl-1-phosphocholine (2-methoxy-3-octadecyloxy)propyl-1-phosphonocholine MeODPr-PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)


![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)

![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)